molecular formula C11H8N4S B7726740 1-phenylpyrazolo[3,4-d]pyrimidine-4-thiol

1-phenylpyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B7726740
M. Wt: 228.28 g/mol
InChI Key: ZWJJSSALBGCODZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenylpyrazolo[3,4-d]pyrimidine-4-thiol typically involves the reaction of hydrazine derivatives with α-cyano-β-ethoxyacrylamides. This reaction proceeds under mild conditions and often employs catalysts such as zinc chloride (ZnCl2) to facilitate the formation of the pyrazolopyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: SOCl2, PBr3, in solvents like dichloromethane (DCM) or chloroform.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Phenylpyrazolo[3,4-d]pyrimidine-4-thiol has significant applications in various fields:

Comparison with Similar Compounds

Uniqueness: 1-Phenylpyrazolo[3,4-d]pyrimidine-4-thiol stands out due to its thiol group, which enhances its reactivity and allows for the formation of various derivatives with improved biological activities. This unique feature makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-phenylpyrazolo[3,4-d]pyrimidine-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJJSSALBGCODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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